molecular formula C15H21ClN2O3 B2752828 Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate CAS No. 945988-47-6

Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Cat. No.: B2752828
CAS No.: 945988-47-6
M. Wt: 312.79
InChI Key: QPZCZRRXDONFPB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H21ClN2O3 It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a chloropyridinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Chloropyridinyl Ether Group: This step involves the reaction of the piperidine intermediate with 2-chloropyridine-4-ol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Esterification: The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate, typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the pyridine moiety.

    Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

    Reduction: Reduced forms of the piperidine or pyridine rings.

    Hydrolysis: Tert-butyl alcohol and 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable for the production of a wide range of products.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The chloropyridinyl ether group and the piperidine ring are key structural elements that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-chloropyridin-2-yloxy)piperidine-1-carboxylate
  • Tert-butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate is unique due to the specific positioning of the chloropyridinyl ether group on the piperidine ring This structural arrangement imparts distinct chemical and biological properties, differentiating it from similar compounds

Properties

IUPAC Name

tert-butyl 3-(2-chloropyridin-4-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZCZRRXDONFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Using the method of Example 3, Step A, tert-butyl 3-hydroxypiperidine-1-carboxylate (1.90 g, 9.46 mmol), 60% sodium hydride in mineral oil (378 mg, 9-46 mmol), and 2-chloro-4-nitropyridine (1.50 g, 9.46 mmol) were reacted to provide tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (2.50 g, 84% yield) as an oil. 1H NMR (CDCl3) δ 8.20 (d, 1H), 6.84 (s, 1H), 6.76 (d, 1H), 4.34 (m, 1H), 3.10-4.05 (bm, 4H), 1.50-2.05 (bm; 4H), 1.40 (bs, 9H).
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